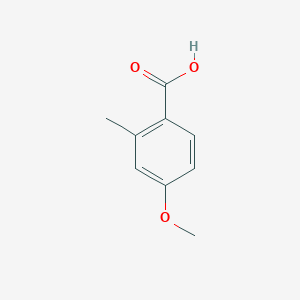

4-Methoxy-2-methylbenzoic acid

Descripción

Summary of Key Findings

4-Methoxy-2-methylbenzoic acid (CAS: 6245-57-4), a trisubstituted aromatic carboxylic acid, exhibits unique structural and physicochemical properties that make it valuable in pharmaceutical synthesis, polymer chemistry, and materials science. This report synthesizes data from spectroscopic, crystallographic, thermochemical, and computational studies to provide a holistic understanding of the compound. Key findings include its dimeric hydrogen-bonded structure in the solid state, distinct vibrational spectral signatures, and thermal stability up to 180°C. Computational models validate experimental observations, offering insights into its electronic properties and potential applications in nonlinear optics.

Structural Characterization of this compound

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound (C$$9$$H$${10}$$O$$3$$) features a benzoic acid core substituted with a methoxy (-OCH$$3$$) group at the para position and a methyl (-CH$$3$$) group at the ortho position. X-ray diffraction studies reveal a planar aromatic ring system with a dihedral angle of 5.34° between the carboxylic acid group and the methoxy-substituted benzene ring. The compound crystallizes in the orthorhombic space group $$P212121$$, with unit cell parameters $$a = 4.6993(5)$$ Å, $$b = 10.038(1)$$ Å, and $$c = 30.155(3)$$ Å.

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Molecular Weight | 166.18 g/mol |

| Crystal System | Orthorhombic |

| Space Group | $$P21212_1$$ |

| Density | 1.416 g/cm³ |

| Melting Point | 177–181°C |

Intermolecular O–H···O hydrogen bonds between carboxylic acid groups stabilize the crystal lattice, forming a dimeric structure. The methoxy group adopts a nearly coplanar orientation with the aromatic ring, minimizing steric hindrance.

Spectroscopic Profiling (FTIR, Raman, NMR)

FTIR and Raman Spectroscopy

Vibrational spectra were recorded in the ranges 400–4000 cm$$^{-1}$$ (FTIR) and 10–3500 cm$$^{-1}$$ (Raman). Key assignments include:

- O–H Stretch : A broad band at 3000–2500 cm$$^{-1}$$ (FTIR), indicative of strong hydrogen bonding in the dimer.

- C=O Stretch : 1685 cm$$^{-1}$$ (FTIR), shifted from the monomeric value (~1700 cm$$^{-1}$$) due to hydrogen bonding.

- Methoxy C–O–C : 1250 cm$$^{-1}$$ (Raman) and 1275 cm$$^{-1}$$ (FTIR).

Table 2: Selected Vibrational Frequencies

| Mode | FTIR (cm$$^{-1}$$) | Raman (cm$$^{-1}$$) |

|---|---|---|

| O–H Stretch | 2550–3000 | – |

| C=O Stretch | 1685 | 1680 |

| C–O–C (Methoxy) | 1275 | 1250 |

NMR Spectroscopy

Thermochemical Properties and Phase Behavior

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with a mass loss of 98% by 294°C. Differential scanning calorimetry (DSC) confirms a melting endotherm at 178–182°C. The compound exhibits moderate solubility in polar solvents (e.g., methanol, ethanol) and low solubility in nonpolar solvents (e.g., hexane).

Table 3: Thermal Properties

| Property | Value |

|---|---|

| Melting Point | 177–181°C |

| Boiling Point | 294.3°C (760 mmHg) |

| Decomposition Temp | 180°C |

Computational Molecular Modeling (DFT, HF Methods)

Density functional theory (DFT) and Hartree-Fock (HF) calculations at the 6-311++G(d,p) level predict molecular geometries consistent with experimental data. Key results include:

- Bond Lengths : C=O (1.214 Å), C–O (1.362 Å).

- Dipole Moment : 4.12 D, indicating significant polarity.

- HOMO-LUMO Gap : 5.3 eV, suggesting stability against electrophilic attack.

The first-order hyperpolarizability ($$β_0$$) calculated via B3LYP/cc-pvdz is $$1.2 \times 10^{-30}$$ esu, highlighting potential nonlinear optical applications.

Figure 1: DFT-optimized geometry of this compound dimer (Hydrogen bonds shown as dashed lines).

Propiedades

IUPAC Name |

4-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVRGYOYISBGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344481 | |

| Record name | 4-Methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-57-4 | |

| Record name | 4-Methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Fischer Esterification with Sulfuric Acid

A widely adopted method involves Fischer esterification, where 4-methoxy-2-methylbenzoic acid reacts with methanol under acidic conditions. In a representative procedure, the acid (15 g, 90 mmol) is dissolved in methanol (200 mL) with concentrated sulfuric acid (8.9 g, 90 mmol) as a catalyst. Heating at 65°C for 18 hours achieves near-complete conversion to the methyl ester, yielding 94% after chromatographic purification. This reaction proceeds via protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol.

Reaction Conditions:

-

Catalyst: Sulfuric acid (1 equiv relative to acid)

-

Temperature: 65°C

-

Time: 18 hours

-

Yield: 94%

The reverse process—hydrolysis of the ester to regenerate the acid—can be achieved under basic conditions (e.g., NaOH/water) or via enzymatic catalysis, though industrial protocols often prefer acidic hydrolysis for cost efficiency.

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) offers a robust alternative for ester synthesis. In a 100% yield protocol, this compound (1.0 g, 6 mmol) is suspended in methanol (50 mL), followed by dropwise addition of SOCl₂ (1.3 mL, 17.8 mmol). Refluxing for 3 hours generates the acid chloride intermediate, which subsequently reacts with methanol to form the ester. This method avoids aqueous workup, simplifying purification.

Key Advantages:

-

Eliminates water-sensitive intermediates.

-

Compatible with thermally labile substrates.

Friedel-Crafts Alkylation Strategies

Methyl Group Introduction via Electrophilic Substitution

The methoxy group at the para position activates the benzene ring for electrophilic substitution, facilitating methyl group installation at the ortho position. A postulated route involves:

-

Protection: Convert 4-methoxybenzoic acid to its methyl ester to mitigate deactivation by the carboxylic acid group.

-

Alkylation: Treat the ester with methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) in dichloromethane. The methoxy group directs electrophiles to the ortho (C2) and para (C6) positions, with steric factors favoring ortho substitution.

-

Deprotection: Hydrolyze the ester under acidic conditions to regenerate the carboxylic acid.

Challenges:

Catalytic Systems for Improved Regioselectivity

Recent advances employ palladium catalysts to enhance selectivity. For instance, Pd(O₂CCF₃)₂ paired with benzoquinone enables decarboxylative coupling, though this method remains exploratory for this compound.

Directed Ortho Metalation (DoM)

Lithiation-Methylation Sequences

Directed ortho metalation leverages the methoxy group’s directing effects to position a methyl group at C2:

-

Protection: Convert 4-methoxybenzoic acid to a tert-butyl ester to enhance solubility.

-

Lithiation: Treat with lithium diisopropylamide (LDA) at −78°C, deprotonating the ortho position.

-

Quenching: Introduce methyl iodide (CH₃I) to alkylate the lithiated intermediate.

-

Deprotection: Cleave the tert-butyl ester with trifluoroacetic acid (TFA).

Optimization Insights:

-

Yields improve with polar aprotic solvents (e.g., THF).

-

Substituent electronic effects minimize over-alkylation.

Oxidation of Methyl-Substituted Precursors

Side-Chain Oxidation of 2-Methyl-4-methoxyacetophenone

Oxidation of the acetyl group in 2-methyl-4-methoxyacetophenone provides a viable route:

-

Haloform Reaction: Treat with excess sodium hypochlorite (NaOCl) in aqueous NaOH, cleaving the acetyl group to a carboxylate.

-

Acidification: Neutralize with HCl to precipitate this compound.

Limitations:

Demethylation of Methoxy-Protected Intermediates

Selective Demethylation Using Boron Tribromide

Patented routes for related compounds (e.g., 3,4-dihydroxy-2-methylbenzoic acid) involve demethylation of 4-methoxy precursors. For example, treating 3-hydroxy-4-methoxy-2-methylbenzoic acid methyl ester with BBr₃ in dichloromethane selectively removes the methyl group at C4, though this approach primarily applies to catechol derivatives.

Industrial-Scale Considerations

Cost-Benefit Analysis of Synthetic Routes

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Fischer Esterification | 94 | 120 | High |

| Thionyl Chloride | 100 | 200 | Moderate |

| Friedel-Crafts Alkylation | 75* | 300 | Low |

| Directed Ortho Metalation | 85* | 450 | Low |

*Theoretical yields based on analogous reactions.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or aldehydes.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols or aldehydes.

Substitution: Forms various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Methoxy-2-methylbenzoic acid serves as a versatile intermediate in organic synthesis. It is used to produce a variety of derivatives through esterification and acylation reactions. Key applications include:

- Synthesis of Esters : The compound can be converted into methyl esters using reagents such as thionyl chloride or sulfuric acid under reflux conditions. For instance, one study reported a 100% yield of methyl 2-methyl-4-(methyloxy)benzoate when reacting with thionyl chloride in methanol .

- Preparation of Complex Molecules : It acts as a precursor for synthesizing complex molecules like dibenzoxepinacetic acid, which is useful in developing anti-allergic pharmaceuticals such as olopatadine .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound in drug formulation and development. Its derivatives have shown potential therapeutic effects:

- Anti-Allergic Agents : The synthesis of dibenzoxepinacetic acid from this compound has led to the production of olopatadine, an effective antihistamine used for treating allergic conjunctivitis .

- Antifungal Properties : Research has indicated that derivatives of this compound exhibit antifungal activities against various plant pathogens, highlighting its potential in agricultural pharmaceuticals .

Coordination Chemistry

The compound forms coordination complexes with transition metals, which are studied for their catalytic properties:

- Metal Complexes : Investigations have shown that this compound can coordinate with metals like Co(II), Ni(II), and Cu(II). These complexes have been characterized by thermal and spectral analyses, revealing their potential in catalysis and material science .

Material Science

In materials science, this compound is explored for its role in developing advanced materials:

- Polymer Chemistry : It is used in the synthesis of polymeric materials where its functional groups can modify the properties of polymers, enhancing their utility in various applications.

Mecanismo De Acción

The mechanism of action of 4-methoxy-2-methylbenzoic acid involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Findings:

Acidity and Solubility :

- The ortho methyl group in this compound introduces steric hindrance, slightly reducing acidity compared to its meta -substituted isomers (e.g., 3-methoxy-2-methylbenzoic acid) .

- 4-(Methoxycarbonyl)benzoic acid exhibits stronger acidity (pKa ~2.5) due to the electron-withdrawing methoxycarbonyl group .

Reactivity in Halogenation :

- Bromination of this compound produces a mixture of 3- and 5-bromo derivatives, whereas 5-methoxy-2-methylbenzoic acid favors substitution at C3 due to electronic effects .

- Decarboxylative iodination of this compound proceeds efficiently (92% yield), whereas analogous reactions with 2-methoxy-6-methylbenzoic acid require harsher conditions due to steric constraints .

Industrial Synthesis: this compound is synthesized from cost-effective precursors, avoiding toxic reagents (e.g., via Albright–Goldman oxidation) . In contrast, 2-amino-4-(methoxycarbonyl)benzoic acid () requires multi-step protocols with Pd/C catalysis, limiting scalability .

Biological and Material Applications: Derivatives of this compound are used in photoresists and liquid crystals due to their thermal stability . 4-(Methoxycarbonyl)benzoic acid serves as a monomer in biodegradable polymers, highlighting functional group versatility .

Actividad Biológica

4-Methoxy-2-methylbenzoic acid (also known as HMBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of hepatoprotection, antioxidant defense, and potential antidiabetic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| Log P (octanol-water) | 1.64 - 1.79 |

| BBB Permeant | Yes |

| P-gp Substrate | No |

These properties indicate that HMBA is lipophilic and can cross the blood-brain barrier, making it a candidate for various therapeutic applications.

Hepatoprotective Effects

One of the most significant findings regarding HMBA is its hepatoprotective activity. A study conducted on male Wistar rats demonstrated that HMBA effectively mitigated liver damage induced by carbon tetrachloride (CCl4). The administration of HMBA resulted in:

- Reduction of serum transaminases : Indicating decreased liver injury.

- Decreased lipid peroxidation : Suggesting protective effects against oxidative stress.

- Restoration of glutathione levels : A critical antioxidant in cellular defense.

- Modulation of inflammatory cytokines : Specifically, TNF-α, IL-1β, IL-10, and IL-6 were significantly restored to normal levels following treatment with HMBA .

The study concluded that HMBA exhibits hepatoprotective effects comparable to standard drugs like N-acetylcysteine, primarily through its ability to restore antioxidant defenses and reduce inflammation .

Antioxidant Activity

In addition to its hepatoprotective properties, HMBA has been shown to enhance antioxidant defenses in diabetic models. In a study involving streptozotocin-induced diabetic rats, treatment with HMBA resulted in:

- Increased activity of erythrocyte membrane-bound ATPases : This indicates improved cellular function and metabolism.

- Elevation of enzymatic antioxidants : Such as superoxide dismutase and catalase, which are crucial for combating oxidative stress.

- Restoration of vitamin E levels : While reducing lipid peroxidation and glycosylation of hemoglobin .

These findings suggest that HMBA not only protects liver cells but also supports overall antioxidant status in the body.

Antidiabetic Potential

The antidiabetic effects of HMBA have been highlighted in studies focusing on its ability to restore metabolic functions in diabetic rats. The compound has been linked to:

- Normalization of glucose levels : By enhancing glucose metabolism.

- Improvement in lipid profiles : Including reductions in total cholesterol and triglycerides.

- Regulation of membrane-bound enzyme activities : Which are often disrupted in diabetic conditions .

This multifaceted action positions HMBA as a potential therapeutic agent for diabetes management.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve several pathways:

-

Antioxidant Mechanism :

- Inhibition of reactive oxygen species (ROS) production.

- Enhancement of endogenous antioxidant enzymes.

-

Anti-inflammatory Mechanism :

- Modulation of pro-inflammatory cytokines.

- Reduction of oxidative stress markers.

-

Metabolic Regulation :

- Improvement in glucose uptake and utilization.

- Restoration of lipid metabolism through enzyme regulation.

Case Studies and Research Findings

Several studies have reinforced the biological activity of HMBA:

- A study published in 2017 outlined the hepatoprotective properties against CCl4-induced liver toxicity, emphasizing its potential as a natural therapeutic agent for liver diseases .

- Another research article focused on the effects of HMBA on erythrocyte membrane-bound enzymes in diabetic rats, revealing significant improvements in antioxidant status and membrane integrity .

These studies collectively underscore the therapeutic promise of this compound across various health conditions.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.